molecular formula C18H19FN2O4S2 B2772163 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895473-96-8

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2772163
CAS No.: 895473-96-8
M. Wt: 410.48
InChI Key: OVJBEXQSJDUUHW-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H19FN2O4S2 and its molecular weight is 410.48. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S2/c1-10-2-7-13-14(8-10)26-18(16(13)17(20)23)21-15(22)9-27(24,25)12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBEXQSJDUUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , known by its CAS number 895473-96-8 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H19FN2O4S2
  • Molecular Weight : 410.48 g/mol
  • Structure : The compound features a benzo[b]thiophene core which is substituted with a sulfonamide group and an acetamido moiety.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, the sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria and has shown effectiveness comparable to standard antibiotics.
  • Anticancer Potential : Research indicates that this compound may have cytotoxic effects on cancer cell lines. For instance, it has been evaluated for its activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, demonstrating promising antiproliferative effects with IC50 values indicating moderate to high efficacy.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is ongoing research into its potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Experimental Data

A series of studies have investigated the biological activity of the compound:

StudyTargetFindingsReference
1Bacterial strains (E. coli, S. aureus)Inhibition zones were comparable to standard antibiotics
2Cancer cell lines (MCF-7, HCT-116)IC50 values of 15 µM (MCF-7), 20 µM (HCT-116) indicating significant antiproliferative activity
3Neuroprotective assaysShowed inhibition of acetylcholinesterase activity suggesting potential for treating Alzheimer's disease

Scientific Research Applications

Analgesic Activity

Research has indicated that derivatives of benzo[b]thiophene compounds exhibit analgesic properties. A study evaluating the analgesic activity of similar compounds demonstrated that modifications to the benzo[b]thiophene structure can enhance pain relief effects, potentially surpassing standard analgesics like metamizole . This suggests that the compound may be explored further for pain management therapies.

Anticancer Potential

The structural characteristics of the compound position it as a candidate for anticancer research. Compounds with sulfonamide groups have shown promise in inhibiting tumor growth and enhancing apoptosis in cancer cells. The presence of the fluorophenyl group may also contribute to increased potency against specific cancer types due to improved interaction with cellular targets .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties, particularly against bacterial infections. Research into related compounds has shown that modifications can lead to enhanced efficacy against resistant strains of bacteria. The compound's potential as an antimicrobial agent warrants investigation in this area, particularly in light of rising antibiotic resistance .

Case Study 1: Analgesic Evaluation

In a controlled study, derivatives similar to this compound were tested using the "hot plate" method on mice. The results indicated significant analgesic effects compared to control groups, suggesting that modifications in the benzo[b]thiophene structure could lead to new pain relief medications .

Case Study 2: Anticancer Activity

A series of benzo[b]thiophene derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Compounds with similar structural features showed promising results in inhibiting cell proliferation and inducing apoptosis, indicating a potential pathway for developing new anticancer therapies based on the core structure of this compound .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnalgesicBenzo[b]thiophene derivativesSignificant pain relief
AnticancerSulfonamide-modified compoundsInhibition of tumor growth
AntimicrobialSulfonamide-based agentsEfficacy against resistant bacteria

Q & A

Q. What synthetic routes and purification methods are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step acylation and sulfonylation reactions. Key steps include:

  • Acylation : Reacting intermediates (e.g., tetrahydrobenzo[b]thiophene derivatives) with acid anhydrides (e.g., succinic or maleic anhydride) in dichloromethane under controlled temperatures .
  • Purification : Reverse-phase HPLC with gradients of MeCN:H₂O (30%→100%) or recrystallization in methanol yields high-purity solids (e.g., 77–78% yield for derivatives) .
  • Optimization : Adjusting solvent polarity, catalyst selection (e.g., triethylamine), and reaction time minimizes side products. For example, extended stirring (6+ hours) improves carboxylation efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

  • 1H/13C NMR : Confirms proton and carbon environments, such as the sulfonyl group (δ ~3.3 ppm for SO₂CH₂) and aromatic fluorophenyl signals (δ ~7.2–7.8 ppm) .
  • IR Spectroscopy : Identifies functional groups via C=O (1680–1720 cm⁻¹), SO₂ (1150–1350 cm⁻¹), and NH stretches (3300–3500 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., 422.5 g/mol for methoxy derivatives) and fragmentation patterns .

Q. Which functional groups most influence pharmacokinetic properties, and how can they be modified?

  • Sulfonyl Group : Enhances solubility and target binding via polar interactions; fluorination at the phenyl ring (4-fluorophenyl) improves metabolic stability .
  • Carboxamide : Facilitates hydrogen bonding with biological targets. Modifications (e.g., methyl substitution at position 6) alter steric hindrance and bioavailability .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Structural Variability : Compare analogs with substituent changes (e.g., 4-fluorophenyl vs. 4-methoxyphenyl sulfonyl groups), which may alter antibacterial or anticancer efficacy .
  • Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, derivatives with cyclohepta[b]thiophene cores show differential activity against HepG-2 vs. MCF-7 cell lines .

Q. What computational strategies predict reactivity and target interaction mechanisms?

  • Quantum Chemical Calculations : Model reaction pathways (e.g., acylation transition states) to optimize synthetic conditions .
  • Molecular Docking : Simulate interactions with enzymes (e.g., GABA receptors or kinases) to prioritize derivatives for synthesis. The ethylsulfonyl group’s electrostatic potential maps suggest affinity for hydrophobic binding pockets .

Q. How can statistical Design of Experiments (DoE) improve multi-step synthesis protocols?

  • Factor Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • Response Surface Methodology : Optimize yield and purity by modeling interactions between reaction time and anhydride stoichiometry .

Q. What side reactions occur during acylation/sulfonylation, and how are they mitigated?

  • Common Issues : Hydrolysis of sulfonyl chlorides to sulfonic acids or over-acylation at reactive NH sites .
  • Mitigation : Use dry solvents, controlled pH (e.g., pyridine as a base), and stoichiometric excess of acylating agents to suppress competing pathways .

Q. How do structural modifications in the tetrahydrobenzo[b]thiophene core affect target binding?

  • Ring Size : Cyclohepta[b]thiophene analogs exhibit enhanced conformational flexibility, potentially improving binding to allosteric enzyme sites compared to smaller cores .
  • Substituent Effects : Methyl groups at position 6 increase steric bulk, reducing off-target interactions but potentially lowering solubility .

Methodological Recommendations

  • Data Reconciliation : Cross-reference NMR and HRMS data with computational models to resolve structural ambiguities .
  • Biological Assays : Use IC₅₀ determinations in parallel with mechanistic studies (e.g., Western blotting for kinase inhibition) to validate activity .
  • Synthetic Reproducibility : Document reaction conditions (e.g., anhydride equivalents, drying time) to ensure protocol transferability .

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